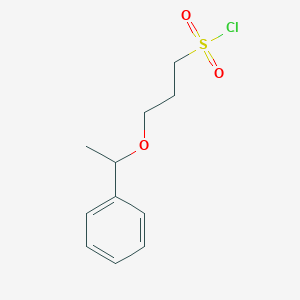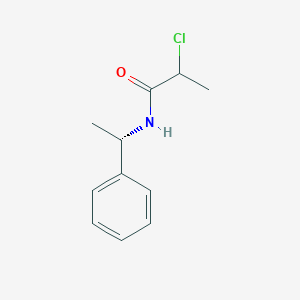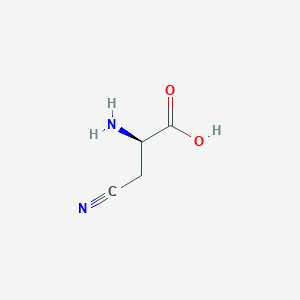
D-Alanine, 3-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine, 3-cyano-: It is a white, water-soluble solid that can be found in nature, particularly in the seeds of common vetch . This compound is unique due to its nitrile group, which is not commonly found in amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, 3-cyano- can be achieved through the Strecker synthesis, a two-step procedure. This method begins with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the alpha-amino acid . The original Strecker protocol employed ammonia and hydrogen cyanide, but safer protocols using ammonium chloride and potassium cyanide are now preferred .
Industrial Production Methods: Industrial production of D-Alanine, 3-cyano- typically involves the same Strecker synthesis method, scaled up for larger quantities. The use of safer cyanide sources and controlled reaction conditions ensures the efficient and safe production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine, 3-cyano- undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Aspartic acid and asparagine.
Reduction: Primary amines.
Substitution: Various substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine, 3-cyano- is used as a building block in the synthesis of more complex molecules. Its unique nitrile group allows for diverse chemical modifications.
Biology: In biological research, D-Alanine, 3-cyano- is studied for its role in cyanide detoxification. It is converted to aspartic acid and asparagine enzymatically .
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific metabolic pathways.
Industry: D-Alanine, 3-cyano- is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in various industrial processes .
Mecanismo De Acción
D-Alanine, 3-cyano- exerts its effects through its interaction with specific enzymes and metabolic pathways. It is involved in the detoxification of cyanide, where it is converted to aspartic acid and asparagine by the action of L-3-cyanoalanine synthase . This conversion helps in mitigating the toxic effects of cyanide in biological systems.
Comparación Con Compuestos Similares
L-Alanine: A common amino acid without the nitrile group.
D-Alanine: The D-enantiomer of alanine, lacking the nitrile group.
3-Cyano-L-alanine: The L-enantiomer of 3-cyanoalanine.
Uniqueness: D-Alanine, 3-cyano- is unique due to its nitrile group, which imparts distinct chemical reactivity and biological functions. This nitrile group allows for diverse chemical modifications and plays a crucial role in cyanide detoxification, setting it apart from other similar amino acids .
Propiedades
Número CAS |
6232-20-8 |
|---|---|
Fórmula molecular |
C4H6N2O2 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
BXRLWGXPSRYJDZ-GSVOUGTGSA-N |
SMILES isomérico |
C(C#N)[C@H](C(=O)O)N |
SMILES canónico |
C(C#N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


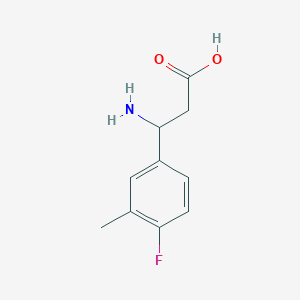
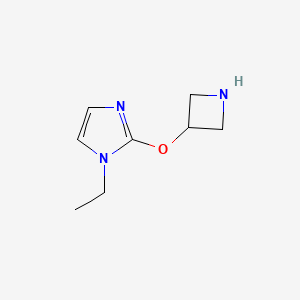
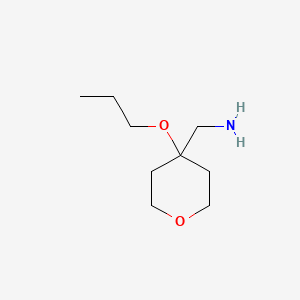

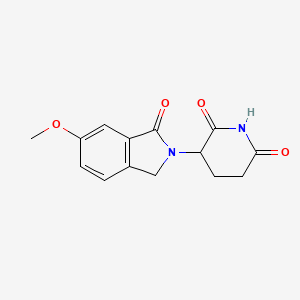
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)



![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)


